molecular formula C11H9F3N2 B1427524 N-methyl-2-(trifluoromethyl)quinolin-4-amine CAS No. 1250329-02-2

N-methyl-2-(trifluoromethyl)quinolin-4-amine

Cat. No. B1427524
CAS RN: 1250329-02-2
M. Wt: 226.2 g/mol
InChI Key: NHDVBUOOPYSGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-2-(trifluoromethyl)quinolin-4-amine” is a chemical compound with the molecular formula C11H9F3N2 . It is a solid substance at room temperature .


Synthesis Analysis

A series of new N-aryl-2-trifluoromethylquinazoline-4-amine analogs were designed and synthesized based on structure optimization of quinazoline by introducing a trifluoromethyl group into the 2-position .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C11H9F3N2/c1-15-9-6-10(11(12,13)14)16-8-5-3-2-4-7(8)9/h2-6H,1H3,(H,15,16) .


Chemical Reactions Analysis

“this compound” derivatives have been found to inhibit tubulin polymerization, disrupt cellular microtubule networks by targeting the colchicine site, and promote cell cycle arrest of leukemia cells at the G2/M phase .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 226.2 .

Scientific Research Applications

Antimicrobial Agents

N-methyl-2-(trifluoromethyl)quinolin-4-amine and its derivatives have been studied for their potential as antimicrobial agents. For instance, some novel pyrazolo[3,4-d]pyrimidine derivatives, which include this compound, have shown significant antibacterial and antifungal activities (Holla et al., 2006). Another study has synthesized various compounds using this compound as a scaffold, which have shown promising antimicrobial properties against specific strains like Mycobacterium smegmatis and Pseudomonas aeruginosa (Garudachari et al., 2014).

Anti-Proliferative Agents

This compound has also been a basis for the synthesis of anti-proliferative agents. For example, certain 4-aminoquinoline derivatives synthesized using it demonstrated notable antiproliferative activity against cancer cell lines such as MCF-7 breast cancer cells, with some compounds being more potent than the reference drug doxorubicin (Ghorab et al., 2014). Another study developed 1,2,4-triazolo[4,3-a]-quinoline derivatives from this compound, which showed significant anticancer activity, indicating potential in the field of cancer therapy (Reddy et al., 2015).

Synthesis and Characterization

The compound has been utilized in various synthesis processes. For example, a study reported the synthesis of N-methyl-tetrahydroquinolines using N-methylation of quinolines, including this compound, with CO2 and H2 (He et al., 2017). Another research focused on the synthesis of alkyl and aryl-quinolin-2-yl)amines starting from 4-methylquinolin-2-ol, where derivatives of this compound were characterized (Heiskell et al., 2005).

Catalysis and Polymerization

This compound has been used in the study of catalysis and polymerization. For instance, rare-earth metal bis(alkyls) supported by a quinolinyl anilido-imine ligand, derived from this compound, have shown effectiveness in the living polymerization of ε-caprolactone (Gao et al., 2008).

Safety and Hazards

The safety information for “N-methyl-2-(trifluoromethyl)quinolin-4-amine” is available in its Material Safety Data Sheet (MSDS) .

Biochemical Analysis

Biochemical Properties

N-methyl-2-(trifluoromethyl)quinolin-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of microtubule polymerization. This compound interacts with tubulin, a protein that is essential for the formation of microtubules. By binding to the colchicine binding site on tubulin, this compound disrupts the polymerization process, leading to the inhibition of microtubule formation. This interaction is crucial for its potential use as an antitumor agent, as it can prevent the proliferation of cancer cells by disrupting their cytoskeletal structure .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells, including cancer cell lines such as PC3, K562, and HeLa. The compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in a dose-dependent manner. This effect is mediated through the disruption of the tubulin network, which is essential for cell division and intracellular transport. Additionally, this compound influences cell signaling pathways and gene expression, further contributing to its antiproliferative activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the colchicine binding site on tubulin, thereby inhibiting microtubule polymerization. This binding interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to the stabilization of tubulin dimers and the prevention of microtubule formation. The inhibition of microtubule polymerization results in cell cycle arrest and apoptosis, making this compound a potent antitumor agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under normal storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound can maintain its antiproliferative effects on cancer cells, although the extent of its activity may diminish with prolonged exposure. These temporal effects highlight the importance of optimizing storage and handling conditions to preserve the compound’s efficacy .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits significant antiproliferative activity without causing severe toxicity. At higher doses, this compound may induce toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects underscore the need for careful dose optimization to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolic process results in the formation of active metabolites that contribute to its antiproliferative activity. Additionally, this compound may affect metabolic flux and alter the levels of key metabolites, further influencing cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is taken up by cells via passive diffusion and active transport mechanisms, leading to its accumulation in the cytoplasm and nucleus. The distribution of this compound within tissues is influenced by its lipophilicity and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus, where it exerts its biological effects. The compound’s localization is directed by targeting signals and post-translational modifications that facilitate its transport to specific compartments. In the cytoplasm, this compound interacts with tubulin, while in the nucleus, it may influence gene expression and cell cycle regulation .

properties

IUPAC Name

N-methyl-2-(trifluoromethyl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2/c1-15-9-6-10(11(12,13)14)16-8-5-3-2-4-7(8)9/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDVBUOOPYSGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC2=CC=CC=C21)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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